
Tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a bromo-substituted quinoline ring, and a carbamate linkage, making it a versatile molecule for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate typically involves multiple steps. One common method starts with the bromination of quinoline to introduce the bromo group at the 6-position. This is followed by the reaction with tert-butyl chloroformate to form the carbamate linkage. The final step involves the coupling of the intermediate with 2-(2-aminoethoxy)ethanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromo group or reduce other functional groups within the molecule.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate involves its interaction with specific molecular targets. The bromoquinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The carbamate linkage may also play a role in modulating the compound’s activity by affecting its stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (2-((2-aminoquinolin-4-yl)oxy)ethyl)carbamate
- Tert-butyl 2-(4-aminophenoxy)ethylcarbamate
- Tert-butyl (8-bromoquinolin-2-yl)carbamate
Uniqueness
Tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate is unique due to its specific substitution pattern on the quinoline ring and the presence of a tert-butyl carbamate group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
1201844-75-8 |
|---|---|
Molekularformel |
C16H19BrN2O3 |
Molekulargewicht |
367.24 g/mol |
IUPAC-Name |
tert-butyl N-[2-(6-bromoquinolin-4-yl)oxyethyl]carbamate |
InChI |
InChI=1S/C16H19BrN2O3/c1-16(2,3)22-15(20)19-8-9-21-14-6-7-18-13-5-4-11(17)10-12(13)14/h4-7,10H,8-9H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
SZTDRGNRQUREHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOC1=C2C=C(C=CC2=NC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


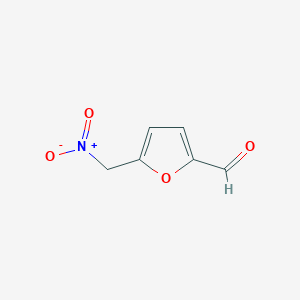
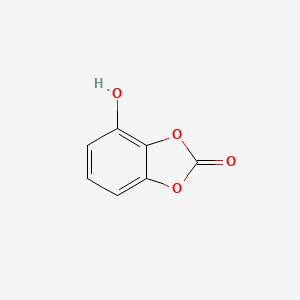
![3-[1-(4-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13967106.png)
![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol](/img/structure/B13967121.png)
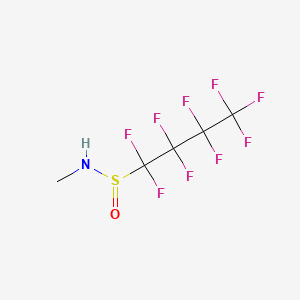

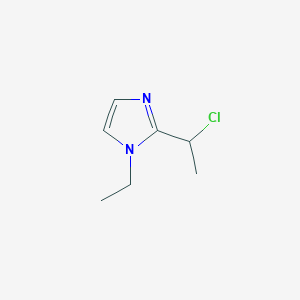

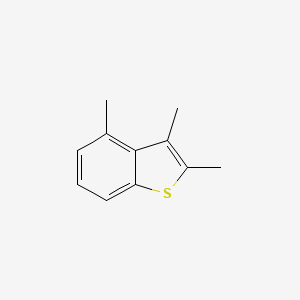
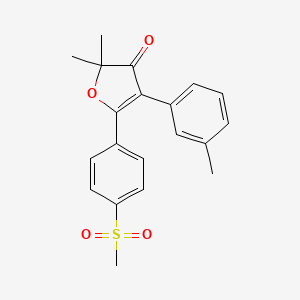
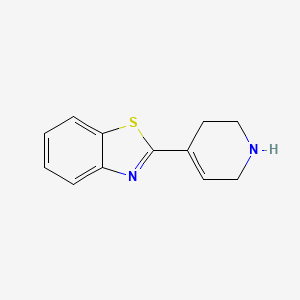
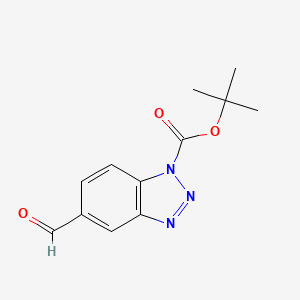
![4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline](/img/structure/B13967152.png)

